molecular formula C9H8ClN3S B2613810 N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline CAS No. 338406-68-1

N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline

Cat. No. B2613810
CAS RN: 338406-68-1
M. Wt: 225.69
InChI Key: OIUFTQYORJEYMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]aniline” is a chemical compound with the molecular formula C9H8ClN3S . It has an average mass of 225.698 Da and a monoisotopic mass of 225.012741 Da .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For instance, compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8ClF3N3OS/c11-9-8(16-17-19-9)5-15-6-1-3-7(4-2-6)18-10(12,13)14/h1-4,15,19H,5H2 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Antimicrobial Agents

N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline: has shown significant potential as an antimicrobial agent. The compound’s structure allows it to interact with microbial cell walls and disrupt essential biological processes, making it effective against a variety of bacterial and fungal pathogens . This application is particularly valuable in developing new antibiotics to combat resistant strains of bacteria.

Anticancer Research

Research has indicated that N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline exhibits cytotoxic properties against certain cancer cell lines . Its ability to induce apoptosis and inhibit cell proliferation makes it a promising candidate for anticancer drug development. Studies are ongoing to optimize its efficacy and reduce potential side effects.

Agricultural Fungicides

In agriculture, N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline is being explored as a fungicide. Its effectiveness in controlling fungal infections in crops can help improve yield and reduce losses due to plant diseases . This application is crucial for sustainable agriculture and food security.

Anti-inflammatory Agents

The compound has also been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease.

Antiviral Applications

N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline: has shown promise in antiviral research. Its mechanism involves interfering with viral replication processes, making it effective against certain viruses . This application is particularly relevant in the development of new antiviral therapies.

Neuroprotective Agents

Recent studies suggest that N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline may have neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases . This application is being explored for potential treatments for conditions like Alzheimer’s and Parkinson’s disease.

Mechanism of Action

    Target of Action

    Compounds with a thiadiazole ring, like “N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline”, are often associated with antibacterial activities . They might target bacterial cell wall synthesis or protein synthesis, but the exact target can vary widely depending on the specific compound and bacterial strain.

properties

IUPAC Name

N-[(5-chlorothiadiazol-4-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3S/c10-9-8(12-13-14-9)6-11-7-4-2-1-3-5-7/h1-5,11H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUFTQYORJEYMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=C(SN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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